Isopropyl crotonate
Overview
Description
Isopropyl crotonate, also known as isopropyl (2E)-2-butenoate, is a chemical compound with the linear formula C7H12O2 . It is a liquid at room temperature .
Synthesis Analysis
Isopropyl crotonate has been synthesized by group-transfer polymerization using a silicon-based Lewis acid catalyst . This process involves the reaction of various β-substituted acrylates, such as alkyl crotonates (including isopropyl crotonate), with each monomer component being incorporated sufficiently .
Molecular Structure Analysis
The molecular formula of isopropyl crotonate is C7H12O2, and its molecular weight is 128.17 . The InChI code for isopropyl crotonate is 1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h4-6H,1-3H3/b5-4+ .
Physical And Chemical Properties Analysis
Isopropyl crotonate is a liquid at room temperature . It has a boiling point of 147°C . The specific gravity of isopropyl crotonate is 0.89 , and its refractive index is 1.42 .
Scientific Research Applications
Polymerization and Copolymerization
Isopropyl crotonate is used in anionic polymerization processes. Studies have shown that organometallic catalysts can effectively polymerize isopropyl crotonate, and its copolymerization with other monomers like methyl crotonate has been explored. These processes have been observed to produce polymers with significant catalytic activity and varying properties, such as stereoregularity and reactivity, which are important in materials science (Tsuruta, Makimoto, & Tanabe, 1968). Additionally, the polymerization techniques for secondary alkyl crotonates like isopropyl crotonate have been studied, revealing their potential in producing vinyl homopolymers with high service temperatures and good impact resistance, though they present challenges in molding (Graham, Moore, & Powell, 1967).
Analytical Chemistry
In analytical chemistry, the separation and identification of stereoisomers of compounds related to isopropyl crotonate, such as isopropyl 2,3-epoxybutanoate, have been a subject of interest. Techniques like gas chromatography have been used for differentiating these stereoisomers, which is crucial for understanding their chemical behavior and applications (Demillequand et al., 1999).
Organic Synthesis
Isopropyl crotonate is also significant in organic synthesis. It has been used in the fragmentation-recombination Nazarov cyclization process, which is a key reaction in organic chemistry for constructing cyclic compounds (Schwartz & White, 2006). Furthermore, its involvement in asymmetric conjugate addition reactions, catalyzed by Rhodium(I) complexes, has been studied, highlighting its role in producing beta-aryl esters with high yields and enantioselectivity, important for pharmaceutical and material applications (Sakuma et al., 2000).
Environmental Science
In the context of environmental science, isopropyl crotonate's derivatives have been examined for their potential in adsorption processes. For example, crosslinked polymers incorporating crotonic acid, related to isopropyl crotonate, have been studied for their efficiency in removing dyes from aqueous solutions, demonstrating the potential for water treatment applications (Coşkun, 2011).
Catalysis
The catalytic properties of isopropyl crotonate have been explored in reactions like Lewis pair polymerization, where its derivatives have shown effectiveness in producing high-molecular-weight polymers under certain conditions (McGraw & Chen, 2018). This highlights its potential in the field of catalyst development and polymer science.
Safety And Hazards
properties
IUPAC Name |
propan-2-yl (E)-but-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h4-6H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABBHSMFGKYLKE-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020077 | |
Record name | 1-Methylethyl (2E)-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801020077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl crotonate | |
CAS RN |
6284-46-4, 18060-77-0 | |
Record name | 1-Methylethyl (2E)-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6284-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl crotonate, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6284-46-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methylethyl (2E)-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801020077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl 2-butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.140 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Butenoic acid, 1-methylethyl ester, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.588 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL CROTONATE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07NNM0226D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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